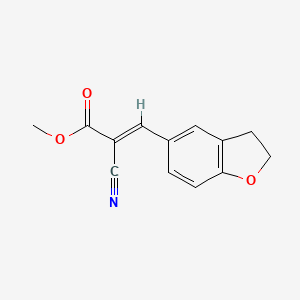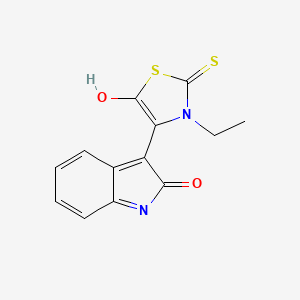
4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a quinoxaline moiety, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of quinoxaline derivatives with piperidine intermediates. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature is usually maintained between 80°C to 120°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoxaline moieties, leading to the formation of quinoxaline N-oxides and phenyl ketones.
Reduction: Reduction reactions can target the carbonitrile group, converting it into primary amines under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinoxaline N-oxides, phenyl ketones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
科学研究应用
4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity and specificity, while the carbonitrile group may contribute to its overall stability and reactivity.
相似化合物的比较
Quinoxaline derivatives: Compounds like 2-phenylquinoxaline and 2-methylquinoxaline share structural similarities and exhibit comparable biological activities.
Piperidine derivatives: Compounds such as 4-phenylpiperidine and 1-(quinoxalin-2-yl)piperidine are structurally related and used in similar applications.
Uniqueness: 4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the quinoxaline moiety enhances its potential as a bioactive compound, while the piperidine ring provides structural rigidity and the carbonitrile group adds to its chemical versatility.
属性
分子式 |
C20H18N4 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
4-phenyl-1-quinoxalin-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C20H18N4/c21-15-20(16-6-2-1-3-7-16)10-12-24(13-11-20)19-14-22-17-8-4-5-9-18(17)23-19/h1-9,14H,10-13H2 |
InChI 键 |
UBKAPJJLUTZGKL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(3-Chlorophenyl)methyl]amino}-4-[(2,2-dimethoxyethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15119395.png)
![N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B15119397.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B15119406.png)
![3-[11-(4-Fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B15119418.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B15119430.png)
![1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B15119431.png)
![ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate](/img/structure/B15119432.png)
![1-[(3-Methylphenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119444.png)
![4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B15119449.png)

![4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119461.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B15119473.png)
![3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B15119475.png)
